

In-Depth Technical Guide: PF-06767832 Brain Penetration and Pharmacokinetics

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Compound of Interest

Compound Name: PF-06767832

Cat. No.: B610010

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Introduction

PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).^{[1][2]} As a PAM-agonist, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine and also possesses intrinsic agonist activity.^[2] This molecule has demonstrated good brain penetration and oral bioavailability in preclinical studies, making it a subject of interest for investigating potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia.^{[1][2]} This technical guide provides a comprehensive overview of the available preclinical data on the brain penetration and pharmacokinetic profile of **PF-06767832**, detailed experimental methodologies, and visualization of its mechanism of action.

Data Presentation

Brain Penetration

Quantitative data on the brain penetration of **PF-06767832** in preclinical models is crucial for assessing its potential for central nervous system (CNS) targets. The following table summarizes the available data.

Parameter	Species	Value	Method	Reference
Brain Penetration	Rat	Good	Not Specified	[1][2]
CNS Exposure	Rodent	Enhanced	Not Specified	

Further specific quantitative data such as $K_{p,uu}$ (unbound brain-to-plasma partition coefficient) for rats was not explicitly available in the reviewed literature. "Good" and "enhanced" are qualitative descriptions from the source material.

Pharmacokinetics

The pharmacokinetic profile of **PF-06767832** has been characterized in rats, demonstrating its suitability for in vivo studies. The table below presents the key pharmacokinetic parameters.

Parameter	Species	Route of Administration		Units	Reference
		Value	Unit		
Oral Bioavailability	Rat	Oral	Good	-	[2]
Cmax (at 1 mg/kg)	Rat	Not Specified	Not Specified	-	[2]
Tmax (at 1 mg/kg)	Rat	Not Specified	Not Specified	-	[2]
Half-life ($t_{1/2}$)	Rat	Not Specified	Not Specified	-	
Clearance (CL)	Rat	Not Specified	Not Specified	-	
Volume of Distribution (Vd)	Rat	Not Specified	Not Specified	-	

Specific quantitative values for Cmax, Tmax, half-life, clearance, and volume of distribution were not available in the summarized search results. The primary publication by Davoren et al.

(2016) in the Journal of Medicinal Chemistry should be consulted for these specific values.

Experimental Protocols

Determination of Brain Penetration in Rats

This protocol describes a general methodology for assessing the brain penetration of a compound like **PF-06767832** in rats.

Objective: To determine the brain-to-plasma concentration ratio of **PF-06767832**.

Animals: Male Sprague-Dawley rats (or other appropriate strain).

Procedure:

- Compound Administration: Administer **PF-06767832** to rats at a defined dose via the intended route (e.g., oral gavage or intravenous injection).
- Sample Collection: At predetermined time points post-administration, collect blood samples (via tail vein or cardiac puncture) and brain tissue.
- Sample Processing:
 - Plasma: Centrifuge the blood samples to separate plasma.
 - Brain: Homogenize the brain tissue in a suitable buffer.
- Bioanalysis:
 - Extract **PF-06767832** from plasma and brain homogenate samples.
 - Quantify the concentration of **PF-06767832** in both matrices using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
- Data Analysis: Calculate the brain-to-plasma concentration ratio (K_p) at each time point. The unbound brain-to-plasma partition coefficient ($K_{p,uu}$) can be determined by correcting for plasma and brain tissue protein binding.

In Vivo Efficacy Study: Scopolamine-Induced Deficits in the Morris Water Maze

This protocol outlines a typical experiment to evaluate the efficacy of **PF-06767832** in a rodent model of cognitive impairment.

Objective: To assess the ability of **PF-06767832** to reverse scopolamine-induced spatial learning and memory deficits in rats.

Animals: Male Wistar rats (or other appropriate strain).

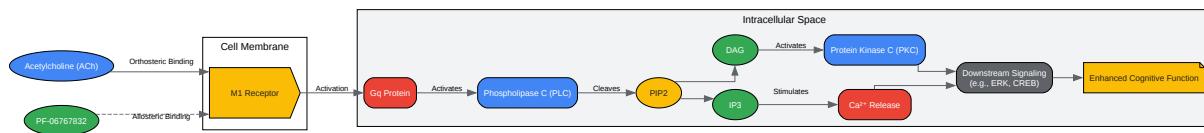
Apparatus: A circular water maze filled with opaque water, containing a hidden escape platform.

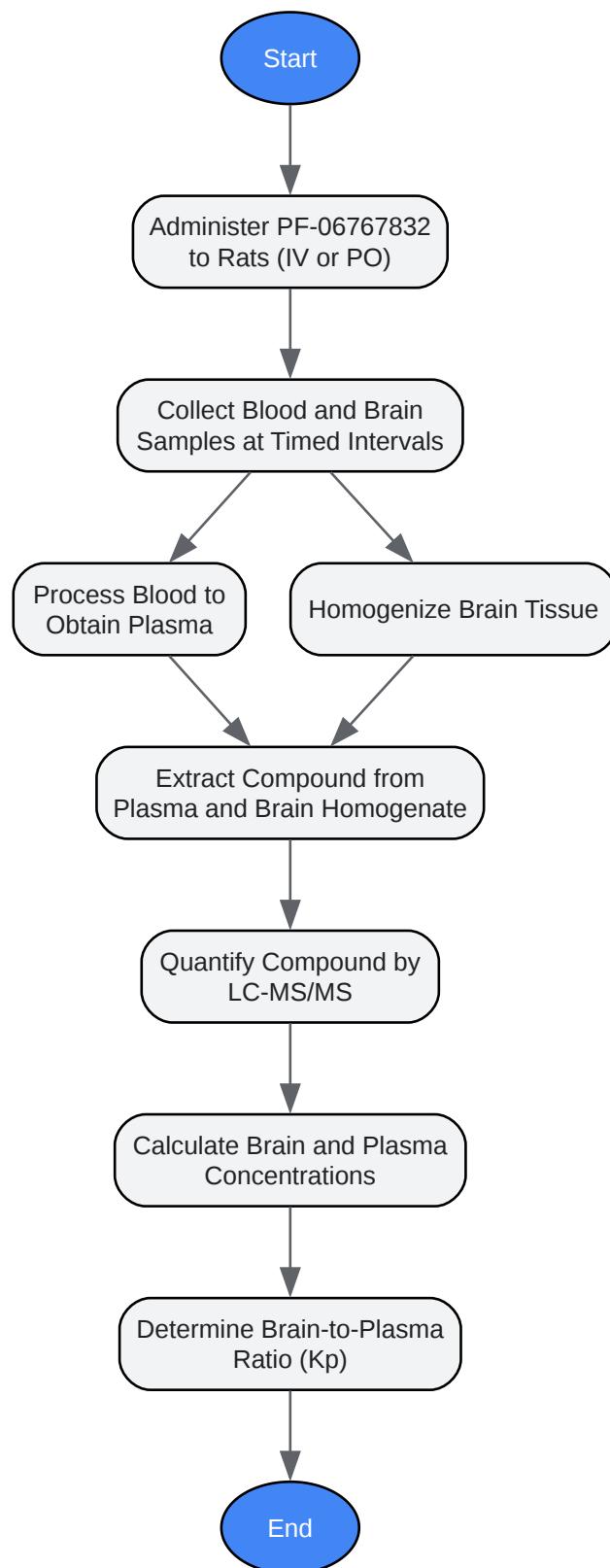
Procedure:

- **Acclimation:** Acclimate the rats to the experimental room and handling for several days before the experiment.
- **Pre-treatment:** Administer **PF-06767832** or vehicle to the rats at a specified time before the task.
- **Induction of Deficit:** Administer scopolamine (a muscarinic antagonist) to induce cognitive deficits, typically 30 minutes before the water maze task.
- **Morris Water Maze Task:**
 - **Acquisition Phase:** For several consecutive days, place each rat in the water maze from different starting positions and allow it to find the hidden platform. Record the escape latency (time to find the platform) and path length.
 - **Probe Trial:** On the final day, remove the platform and allow the rat to swim freely for a set duration. Record the time spent in the target quadrant where the platform was previously located.
- **Data Analysis:** Compare the escape latencies, path lengths, and time in the target quadrant between the different treatment groups (vehicle, scopolamine only, scopolamine + **PF-**

06767832). A significant improvement in the **PF-06767832** treated group compared to the scopolamine-only group indicates efficacy.

Mandatory Visualization



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References

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